Bis(3,5-dibromosalicyl)fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Hemoglobin Acylating Agent:

Bis(3,5-dibromosalicyl)fumarate is a potent hemoglobin acylating agent, meaning it can covalently modify hemoglobin molecules. This modification specifically targets the beta chains of hemoglobin, forming cross-links between them []. This ability is crucial for studying various aspects of hemoglobin function and dysfunction.

Sickle Cell Disease Research:

Sickle cell disease is a blood disorder characterized by abnormal sickle-shaped red blood cells. These sickle-shaped cells are less flexible and prone to clumping, leading to various complications. Bis(3,5-dibromosalicyl)fumarate has been investigated for its potential therapeutic effects in sickle cell disease due to its ability to modify hemoglobin. Studies suggest that it can prevent the polymerization of sickle hemoglobin, potentially improving red blood cell deformability and reducing disease severity [].

In Vitro and In Vivo Studies:

Bis(3,5-dibromosalicyl)fumarate has demonstrated activity in both in vitro (laboratory) and in vivo (animal) studies. In vitro experiments have shown its effectiveness in preventing sickle hemoglobin polymerization and improving red blood cell deformability []. Additionally, in vivo studies in animal models of sickle cell disease have shown promising results, suggesting its potential therapeutic application [].

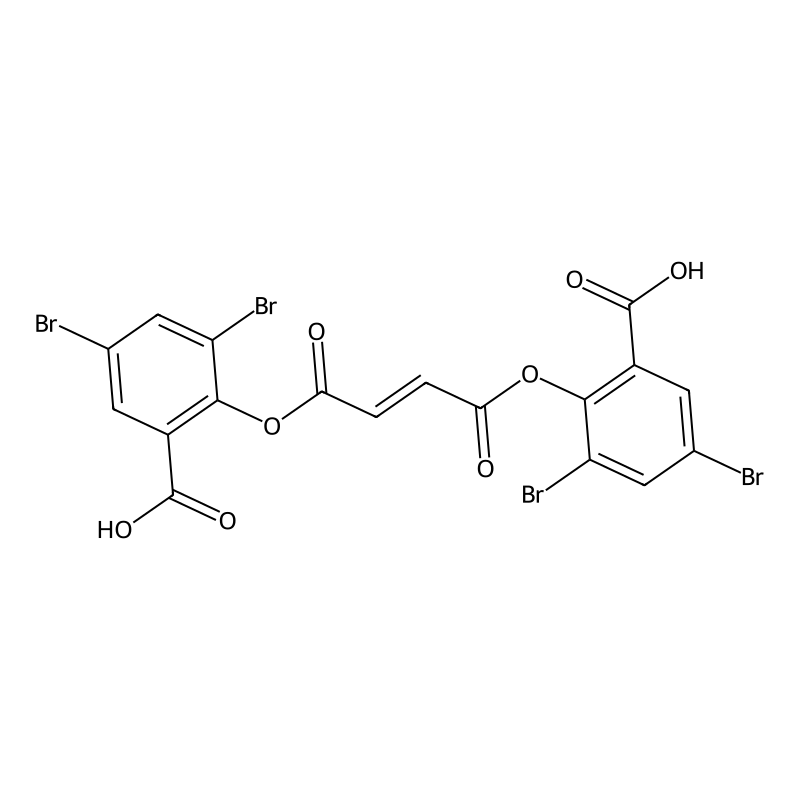

Bis(3,5-dibromosalicyl) fumarate is a synthetic compound characterized by its unique structure, which includes two 3,5-dibromosalicyl groups connected by a fumarate moiety. This compound is classified as an aspirin analog and serves as a potent acylating agent for hemoglobin, specifically targeting lysine residues in the protein. Its molecular formula is , with a molecular weight of approximately 671.9 Da. The compound is primarily utilized in biochemical research to explore hemoglobin function and its potential therapeutic applications in conditions such as sickle-cell anemia .

The biological activity of bis(3,5-dibromosalicyl) fumarate extends beyond its role in hemoglobin modification. It exhibits potential anti-inflammatory, analgesic, and antipyretic properties, similar to those of aspirin. Research indicates that the compound can influence hemoglobin's functional properties, potentially leading to therapeutic applications in blood disorders . Additionally, studies suggest that modified hemoglobins created using this compound may serve as innovative blood substitutes due to their enhanced stability under physiological conditions .

- Preparation of 3,5-dibromosalicylaldehyde: This can be achieved through bromination of salicylic acid.

- Formation of Fumarate Linkage: The aldehyde undergoes a condensation reaction with fumaric acid or its derivatives to yield bis(3,5-dibromosalicyl) fumarate.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

These steps ensure that the compound retains its functional properties for subsequent biological applications .

Bis(3,5-dibromosalicyl) fumarate has several important applications:

- Biochemical Research: Used extensively to study hemoglobin function and dynamics.

- Therapeutic Development: Investigated for potential use in treating sickle-cell anemia by modifying hemoglobin properties.

- Blood Substitute Research: Its ability to stabilize modified hemoglobins makes it a candidate for developing artificial blood products .

Interaction studies involving bis(3,5-dibromosalicyl) fumarate focus on its effects on hemoglobin's structure and function. Research has demonstrated that crosslinking by this compound alters the oxygen-binding affinity of hemoglobin, which could have significant implications for oxygen transport in patients with blood disorders . Furthermore, these studies often utilize techniques like mass spectrometry and thermal denaturation assays to characterize the modified proteins and assess their stability and functionality under various conditions .

Several compounds share structural or functional similarities with bis(3,5-dibromosalicyl) fumarate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Bis(3,5-dibromosalicyl) succinate | Similar salicyl moieties | Different ester linkage; used for similar crosslinking applications |

| Aspirin (Acetylsalicylic Acid) | Contains salicylic acid | Primarily anti-inflammatory; lacks crosslinking capability |

| Salicylic Acid | Core salicylic structure | Natural compound; less potent in crosslinking compared to bis(3,5-dibromosalicyl) fumarate |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | Core salicylic structure | Natural anti-inflammatory; not a crosslinking agent |

Bis(3,5-dibromosalicyl) fumarate stands out due to its specific ability to modify hemoglobin through targeted crosslinking while also exhibiting potential therapeutic benefits similar to those of aspirin but with additional functionalities related to protein chemistry .

Constitutional and Stereochemical Features

The constitutional framework of bis(3,5-dibromosalicyl)fumarate exhibits pseudo-C2 symmetry, with two identical dibromosalicyl units linked by a central fumarate moiety [2] [9]. This symmetrical arrangement facilitates the compound's ability to function as a bifunctional cross-linking agent, enabling it to form covalent bonds with protein targets at spatially separated sites [14] [20].

The stereochemical configuration centers on the central alkene bridge, which exists exclusively in the E-configuration (trans arrangement) [2] [9]. This E-stereochemistry is crucial for maintaining the extended linear conformation of the molecule, with the two salicyl units positioned approximately 7-8 angstroms apart [14] [25]. The trans configuration prevents the formation of intramolecular cyclic structures that could compromise the compound's cross-linking efficacy [2] [14].

The molecule contains zero defined atom stereocenters but possesses one defined bond stereocenter corresponding to the E-double bond [2] [9]. This absence of chiral centers eliminates complications related to optical isomerism in biological applications [2]. The conformational flexibility is limited around the central carbon-carbon double bond due to the sp2 hybridization, while the ester linkages retain some rotational freedom that allows adaptation to target binding sites [2] [14].

| Feature | Description | Structural Impact |

|---|---|---|

| Molecular Symmetry | Pseudo-C2 symmetry with two identical dibromosalicyl units | Facilitates symmetric binding and cross-linking reactions |

| Stereochemistry | E-configuration at the central double bond (trans arrangement) | Maintains extended molecular conformation for optimal binding |

| Constitutional Isomerism | No constitutional isomers under normal conditions | Ensures chemical stability and consistent reactivity |

| Conformational Flexibility | Limited rotation around C=C bond; flexible ester linkages | Allows adaptation to binding sites while maintaining overall geometry |

| Stereocenter Count | Zero defined atom stereocenters; one defined bond stereocenter | Eliminates optical isomerism complications in biological systems |

Molecular Formula and Weight

The molecular formula of bis(3,5-dibromosalicyl)fumarate is C18H8Br4O8, reflecting its composition of eighteen carbon atoms, eight hydrogen atoms, four bromine atoms, and eight oxygen atoms [2] [5] [7]. The molecular weight is precisely 671.9 grams per mole, as determined through multiple analytical methods and confirmed across various chemical databases [2] [4] [7].

The compound's chemical identity is unambiguously established through its Chemical Abstracts Service registry number 71337-53-6 [2] [5] [7]. The International Union of Pure and Applied Chemistry name for this compound is 3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid [2], which precisely describes its structural composition and stereochemical configuration.

Additional molecular descriptors include an exact mass of 671.69117 daltons and a monoisotopic mass of 667.69527 daltons [2]. The heavy atom count totals thirty atoms, consisting of the carbon, bromine, and oxygen atoms within the molecular framework [2]. The compound exhibits a topological polar surface area of 127 square angstroms, indicating significant potential for intermolecular interactions [2].

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C18H8Br4O8 | PubChem, ChemicalBook |

| Molecular Weight | 671.9 g/mol | PubChem, Multiple sources |

| CAS Number | 71337-53-6 | PubChem, ChemicalBook |

| Exact Mass | 671.69117 Da | PubChem |

| Monoisotopic Mass | 667.69527 Da | PubChem |

| Heavy Atom Count | 30 | PubChem |

| Topological Polar Surface Area | 127 Ų | PubChem |

Key Functional Groups and Reactivity

The reactivity profile of bis(3,5-dibromosalicyl)fumarate is determined by several key functional groups that contribute to its chemical behavior and biological activity [14] [16]. The compound contains two carboxylic acid groups positioned ortho to the ester linkages on each aromatic ring, providing sites for hydrogen bonding and contributing to the molecule's overall acidity with a predicted pKa of 1.86 [5] [7] [19].

The ester functional groups represent the most reactive sites within the molecule, functioning as acylating agents capable of forming covalent bonds with nucleophilic amino acid residues, particularly lysine [14] [20]. These ester linkages connect the fumaric acid backbone to the salicyl moieties and are susceptible to both enzymatic and chemical hydrolysis [14] [24]. The reactivity of these ester groups is enhanced by the electron-withdrawing effects of the bromine substituents [5] [17].

Each aromatic ring bears two bromine atoms at the 3 and 5 positions, creating a total of four bromine substituents in the molecule [2] [5] [7]. These halogen atoms significantly influence the compound's properties by increasing hydrophobicity and providing electron-withdrawing effects that enhance the electrophilicity of the ester carbonyls [5] [17]. The bromine substituents also contribute to the compound's high density of 2.174 grams per cubic centimeter [5] [12].

The central alkene bridge maintains the E-configuration, which is essential for the proper spatial orientation of the reactive ester groups [2] [14]. This geometric constraint ensures that the two halves of the molecule are positioned optimally for cross-linking reactions with protein targets [14] [25]. The compound's structure resembles that of aspirin derivatives, contributing to its classification as an aspirin analog with potential anti-inflammatory properties [9].

| Functional Group | Count in Molecule | Position/Location | Chemical Significance |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 2 | Ortho to ester linkage on each aromatic ring | Provides acidity (pKa ~1.86), hydrogen bonding capability |

| Ester (COO-) | 2 (fumarate diester) | Connecting fumaric acid to salicyl moieties | Enables cross-linking activity, hydrolysis susceptibility |

| Aromatic Ring (Benzene) | 2 (dibromosalicyl rings) | Core structure of each salicyl group | Provides structural rigidity, π-π interactions |

| Halogen (Bromine) | 4 (two per ring) | 3,5-positions on each benzene ring | Increases hydrophobicity, electron-withdrawing effect |

| Alkene (C=C) | 1 (fumarate bridge) | Central fumarate bridge with E-configuration | E-stereochemistry maintains extended conformation |

Physical Properties and Stability

Bis(3,5-dibromosalicyl)fumarate exhibits distinctive physical properties that reflect its molecular structure and functional group composition [5] [7] [21] [22]. The compound appears as a white to off-white crystalline powder under standard conditions, with a melting point range of 225-228 degrees Celsius [21] [22]. This relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding between carboxylic acid groups and π-π stacking interactions between aromatic rings [5] [21].

The compound demonstrates limited water solubility, being described as slightly soluble in aqueous media [22]. This reduced solubility results from the significant hydrophobic character imparted by the four bromine substituents and the aromatic ring systems [5] [22]. The predicted boiling point of 726.1 ± 60.0 degrees Celsius reflects the compound's thermal stability and strong intermolecular interactions [5] [7].

Density measurements indicate a value of 2.174 grams per cubic centimeter, which is notably high due to the presence of multiple bromine atoms [5] [12]. The compound's XLogP3-AA value of 5.1 confirms its lipophilic nature, suggesting preferential partitioning into organic phases over aqueous environments [2]. The predicted flash point of 321.9 ± 30.1 degrees Celsius indicates reasonable thermal stability under normal handling conditions [12].

Stability considerations are crucial for storage and handling of bis(3,5-dibromosalicyl)fumarate [21] [22] [24]. The compound requires storage at -20 degrees Celsius to maintain chemical integrity and prevent degradation [21] [22] [24]. The ester linkages are susceptible to hydrolysis, particularly under alkaline conditions or in the presence of esterase enzymes [14] [24]. Thermal stability studies of hemoglobin cross-linked with this compound demonstrate enhanced protein stability, with denaturation temperatures increasing from 41 degrees Celsius to 57 degrees Celsius [20] [23].

| Property | Value | Reference/Source |

|---|---|---|

| Melting Point | 225-228°C | Haoranbio, LKT Labs |

| Boiling Point (Predicted) | 726.1±60.0°C | ChemicalBook |

| Density | 2.174 g/cm³ | ChemicalBook, ChemSrc |

| Storage Temperature | -20°C | Multiple suppliers |

| Solubility in Water | Slightly soluble | Biorbyt |

| Appearance | White to off-white powder | Multiple suppliers |

| XLogP3-AA | 5.1 | PubChem |

| Flash Point (Predicted) | 321.9±30.1°C | ChemSrc |

| pKa (Predicted) | 1.86±0.36 | ChemicalBook |

The synthesis of bis(3,5-dibromosalicyl)fumarate can be accomplished through several distinct synthetic pathways, each offering unique advantages and challenges in terms of yield, selectivity, and operational complexity. The most widely documented and industrially viable approaches involve the strategic coupling of pre-formed 3,5-dibromosalicylic acid derivatives with fumaric acid or its activated forms [1] [3].

Direct Esterification Methodology

The most straightforward approach involves the direct esterification of 3,5-dibromosalicylic acid with fumaric acid under acidic conditions [4]. This method typically employs concentrated sulfuric acid as both catalyst and dehydrating agent, with reaction temperatures maintained between 100-150°C. The process involves the formation of mixed anhydride intermediates, which subsequently undergo nucleophilic attack by the phenolic hydroxyl groups of the dibromosalicylic acid moieties [5] [6].

The reaction proceeds through an initial protonation of the fumaric acid carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the phenolic oxygen [7]. The resulting tetrahedral intermediate undergoes elimination of water to form the desired diester product. Temperature control is critical during this process, as excessive heating can lead to decomposition of the bromine-containing aromatic rings and formation of unwanted side products [4].

Acid Chloride Coupling Approach

A more controlled synthetic route involves the preparation of fumaryl chloride followed by its reaction with 3,5-dibromosalicylic acid in the presence of a suitable base [8]. This approach offers superior regioselectivity and typically proceeds under milder conditions, with reaction temperatures maintained between 0-25°C [5]. The use of acid chloride intermediates eliminates the need for strong acid catalysts and reduces the likelihood of side reactions that can occur during direct esterification processes.

The mechanism involves initial formation of the acid chloride through reaction of fumaric acid with thionyl chloride or oxalyl chloride, followed by nucleophilic acyl substitution with the phenolic hydroxyl groups [5] [6]. This pathway typically yields the desired product in 70-90% yield, representing a significant improvement over direct esterification methods [8].

Multi-Step Sequential Synthesis

The bromination of salicylic acid presents unique challenges due to the activating effect of both the hydroxyl and carboxyl groups [10] [12]. Under aqueous conditions, bromination typically proceeds via electrophilic aromatic substitution, with the phenolic hydroxyl group directing bromination to the ortho and para positions relative to the hydroxyl substituent [13] [14]. However, the carboxyl group exerts a deactivating influence, requiring careful optimization of reaction conditions to achieve selective substitution at the desired positions [11].

Reaction Mechanisms and Optimization

Mechanistic Pathways in Esterification

The formation of bis(3,5-dibromosalicyl)fumarate through esterification follows a well-established mechanism involving nucleophilic acyl substitution [5] [6]. The initial step involves activation of the carboxylic acid functionality, either through protonation in acidic media or conversion to a more reactive derivative such as an acid chloride [7].

In acid-catalyzed esterification, the fumaric acid carbonyl undergoes protonation, creating a highly electrophilic center that is susceptible to nucleophilic attack by the phenolic hydroxyl groups [6]. The reaction proceeds through a tetrahedral intermediate, which subsequently eliminates water to form the ester bond [5]. The stereochemistry of the fumaric acid backbone is preserved throughout this process, maintaining the E-configuration of the alkene bridge [1] [15].

Temperature Effects and Optimization

Temperature optimization represents a critical factor in achieving high yields and product purity [16] [17]. Studies have demonstrated that reaction temperatures above 150°C can lead to significant decomposition of the bromine-containing aromatic systems [4]. Conversely, temperatures below 80°C result in incomplete conversion and extended reaction times [5].

The optimal temperature range for direct esterification has been established at 100-125°C, providing a balance between reaction rate and product stability [4] [8]. At these temperatures, the esterification proceeds at a reasonable rate while minimizing thermal decomposition of the sensitive aromatic bromine substituents [3].

Solvent Effects and Reaction Media

The choice of reaction solvent significantly influences both reaction rate and product selectivity [5] [8]. Non-polar solvents such as toluene and dichloromethane have been shown to favor the desired esterification reaction while suppressing competitive side reactions [4]. These solvents also facilitate the removal of water formed during the esterification process, driving the equilibrium toward product formation [7].

In contrast, protic solvents can interfere with the esterification process by competing for the activated carboxylic acid intermediates [5]. Additionally, polar aprotic solvents such as dimethylformamide have been shown to promote side reactions involving the aromatic bromine substituents [3].

Catalyst Systems and Reaction Promotion

The use of appropriate catalyst systems is essential for achieving efficient conversion and high product yields [5] [7]. Acid catalysts such as sulfuric acid and p-toluenesulfonic acid have proven most effective for promoting esterification reactions [4]. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack [6].

Lewis acid catalysts, including aluminum chloride and titanium tetrachloride, have also been investigated for their potential to promote esterification under milder conditions [5]. However, these systems often lead to complications due to their interaction with the aromatic bromine substituents [3].

Purification and Characterization Techniques

Purification Methodologies

The purification of bis(3,5-dibromosalicyl)fumarate requires careful selection of techniques that can effectively remove impurities while preserving the integrity of the desired product [18] [19]. Recrystallization represents the most commonly employed purification method, utilizing the compound's differential solubility in various solvent systems [3] [8].

Hot water recrystallization has proven particularly effective, as the compound exhibits limited solubility in cold water but dissolves readily at elevated temperatures [20] [21]. The recrystallization process typically involves dissolving the crude product in hot water or ethanol-water mixtures, followed by slow cooling to promote crystal formation [3]. This approach typically yields material with purity levels exceeding 95% [19].

Column chromatography using silica gel as the stationary phase provides an alternative purification approach, particularly for laboratory-scale preparations [18]. Gradient elution with organic solvent mixtures allows for effective separation of the desired product from closely related impurities [22]. However, this approach is generally not practical for large-scale production due to solvent consumption and processing time considerations [8].

Advanced Analytical Characterization

Mass spectrometric analysis represents the gold standard for molecular identification and purity assessment of bis(3,5-dibromosalicyl)fumarate [23] [24]. Electrospray ionization mass spectrometry (ESI-MS) readily provides molecular ion peaks at m/z 671.9, corresponding to the expected molecular weight [15] [23]. The fragmentation patterns observed under tandem mass spectrometry conditions provide valuable structural information, including the characteristic loss of brominated salicylic acid moieties [18] [23].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization, with 1H NMR spectra showing characteristic signals for the aromatic protons in the 7-8 ppm region and the alkene protons of the fumaric acid bridge at approximately 6.7 ppm [25] [26]. The 13C NMR spectrum provides additional confirmation of the molecular structure, with characteristic carbonyl carbon signals appearing around 160-170 ppm [25].

Infrared Spectroscopic Identification

Fourier-transform infrared spectroscopy (FT-IR) provides rapid and definitive identification of the key functional groups present in bis(3,5-dibromosalicyl)fumarate [27] [28]. The ester carbonyl stretch typically appears as a strong absorption band around 1710 cm⁻¹, while the aromatic C=C stretching vibrations are observed in the 1600-1620 cm⁻¹ region [27]. The presence of residual hydroxyl groups can be detected through broad absorption bands in the 3200-3600 cm⁻¹ region [29].

The infrared spectrum also provides valuable information regarding the purity of the isolated product [27]. The presence of unreacted starting materials can be detected through characteristic absorption bands, such as the broad carboxylic acid O-H stretch around 2500-3300 cm⁻¹ for residual fumaric acid or 3,5-dibromosalicylic acid [28].

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography (HPLC) analysis provides quantitative assessment of product purity and enables detection of trace impurities [30] [31]. Reverse-phase HPLC using C18 columns with acetonitrile-water gradient elution typically provides excellent separation of bis(3,5-dibromosalicyl)fumarate from related compounds [30]. The compound typically elutes with retention times in the 15-25 minute range under standard analytical conditions [31].